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Compound of Interest

Compound Name: Petrosin

Cat. No.: B1231894

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for
Petrosin, a bis-quinolizidine alkaloid isolated from marine sponges of the Petrosia genus. This
document is intended to serve as a core resource for researchers involved in natural product
chemistry, pharmacology, and drug development, offering a structured presentation of its
spectroscopic characteristics, detailed experimental protocols, and logical workflows for its
analysis.

Introduction to Petrosin

Petrosin is a C2-symmetric macrocyclic alkaloid characterized by a 16-membered ring
containing two quinolizidine moieties. Its unique structure and potential biological activities
have made it a subject of interest in marine natural product research. The molecular formula of
Petrosin is C3oHs0N202, with a monoisotopic mass of 470.3872 g/mol . Accurate structural
elucidation and characterization are paramount for any further investigation into its
pharmacological potential. Spectroscopic techniques, particularly Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS), are fundamental to this process.

Spectroscopic Data of Petrosin

A comprehensive search of available scientific literature and databases has been conducted to
compile the spectroscopic data for Petrosin. While the existence of detailed NMR and MS data
is evident from various publications, specific quantitative data sets are not readily available in
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the public domain. The following tables are structured to present this data clearly once it
becomes accessible.

Nuclear Magnetic Resonance (NMR) Data

A definitive 2D-NMR study on petrosins, which led to the structural revision of the related
Petrosin-A, confirms that complete assignment of all hydrogen and carbon resonances of
Petrosin has been achieved. However, the full data table from this study is not publicly
accessible. The table below is formatted to include this data once available.

Table 1: *H and 3C NMR Spectroscopic Data for Petrosin (CDCl3)

. 13C Chemical Shift (6¢) !H Chemical Shift (0H)
osition

[ppm] [ppm] (Multiplicity, J in Hz)
Data not publicly available Data not publicly available Data not publicly available

Note: The chemical shift data for Petrosin is reported in the publication "A 2D-NMR study of
petrosins: revised structure for petrosin-A" in Bulletin des Sociétés Chimiques Belges, Vol. 97
(7), 519-524 (1988). Access to this publication is required to populate this table.

Mass Spectrometry (MS) Data

The high-resolution mass spectrometry (HRMS) data for Petrosin confirms its molecular
formula. The fragmentation pattern, crucial for structural confirmation, is expected to be
characteristic of bis-quinolizidine alkaloids.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Petrosin

lon Calculated m/z Observed m/z
[M+H]* 471.3945 Data not publicly available
[M+Na]* 493.3764 Data not publicly available
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Note: While the exact mass is known, a published mass spectrum with observed m/z values
and fragmentation data for Petrosin was not found. The fragmentation pattern is expected to
involve cleavages of the quinolizidine rings.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the acquisition of
NMR and MS data for marine-derived alkaloids like Petrosin. These protocols are based on
standard methodologies reported in the field of natural product chemistry.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution 1D (*H, 3C) and 2D (COSY, HSQC, HMBC) NMR spectra
for the structural elucidation of Petrosin.

1. Sample Preparation:

» Dissolve approximately 5-10 mg of purified Petrosin in 0.5-0.7 mL of deuterated chloroform
(CDCI5).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

» Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

e Ahigh-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is
recommended for optimal resolution and sensitivity.

3. Data Acquisition Parameters:

e 'HNMR:

e Pulse sequence: zg30

e Spectral width: 12-16 ppm

e Acquisition time: 2-3 s

o Relaxation delay: 1-2 s

e Number of scans: 16-64

e 13C NMR:

e Pulse sequence: zgpg30 (proton decoupled)
o Spectral width: 200-220 ppm
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e Acquisition time: 1-2 s

» Relaxation delay: 2-5 s

e Number of scans: 1024-4096

¢ 2D NMR (COSY, HSQC, HMBC):

o Standard pulse programs provided by the spectrometer manufacturer should be utilized.

o Optimization of parameters such as spectral widths, number of increments, and delays is
crucial for high-quality spectra. For HMBC, a long-range coupling delay (e.g., 50-100 ms)
should be set to observe correlations over 2-4 bonds.

4. Data Processing:

» Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs
using appropriate NMR processing software (e.g., MestReNova, TopSpin).

o Reference the spectra to the TMS signal (*H and 13C).

e Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the
connectivity and stereochemistry of the molecule.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of Petrosin.
1. Sample Preparation:

o Prepare a dilute solution of purified Petrosin (approximately 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

2. Instrumentation:

¢ A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

3. Data Acquisition Parameters (Positive lon Mode):

« lonization Source: ESI

e Capillary Voltage: 3.5-4.5 kV

» Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)
e Source Temperature: 100-120 °C

o Desolvation Temperature: 250-350 °C

e Mass Range: m/z 100-1000
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e Acquisition Mode:

» MS scan for accurate mass determination of the molecular ion ([M+H]*).

o Tandem MS (MS/MS) or data-dependent acquisition (DDA) to obtain fragmentation spectra.
Select the [M+H]* ion as the precursor for collision-induced dissociation (CID) with varying
collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

4. Data Processing:

e Process the raw data using the instrument's software.

o Determine the elemental composition from the accurate mass of the molecular ion.

e Analyze the MS/MS spectra to identify characteristic fragment ions and propose a
fragmentation pathway. This information is critical for confirming the structure of the bis-
quinolizidine core.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of
Petrosin.
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Caption: Workflow for the isolation and spectroscopic analysis of Petrosin.
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Caption: Logical workflow for mass spectrometric analysis of Petrosin.

Conclusion
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This technical guide provides a framework for understanding and obtaining the spectroscopic
data of Petrosin. While specific, detailed NMR and MS data tables could not be populated due
to restricted access to primary literature, the provided protocols and workflows offer a robust
guide for researchers to generate and interpret this data. The structural complexity of Petrosin
necessitates the use of high-resolution spectroscopic techniques, and the methodologies
outlined herein represent the current standard in the field of natural product chemistry. Future
work should focus on making the primary spectroscopic data for important natural products like
Petrosin more accessible to the scientific community to facilitate further research and
development.

 To cite this document: BenchChem. [Spectroscopic Data of Petrosin: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231894#spectroscopic-data-of-petrosin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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